molecular formula C17H26N2O3S B2880540 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide CAS No. 941906-85-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Cat. No. B2880540
CAS RN: 941906-85-0
M. Wt: 338.47
InChI Key: YICIWVKWDQAINA-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide, also known as PTIQ, is a synthetic compound that has been studied for its potential therapeutic applications. PTIQ belongs to the class of tetrahydroquinoline compounds which have been found to exhibit various biological activities.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

This compound, belonging to the class of indole derivatives, has shown promise in anti-inflammatory and analgesic activities. Its structure is similar to other compounds that have been reported to exhibit significant anti-inflammatory effects with a relatively low ulcerogenic index, suggesting potential for development as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Chemistry Research

As a synthetic compound with a complex molecular structure, it serves as an important subject in synthetic chemistry research. The study of its synthesis, including the optimization of reaction conditions and the exploration of novel synthetic pathways, contributes to the broader field of organic synthesis.

Pharmacological Studies

The compound’s unique structure makes it a candidate for pharmacological studies, particularly in the exploration of new therapeutic agents. Its interactions with various biological targets can be investigated to determine potential efficacy in treating diseases .

Molecular Modeling and Drug Design

Due to its intricate molecular structure, this compound is used in molecular modeling and drug design. Researchers can use it to study drug-receptor interactions, which can inform the design of new drugs with improved efficacy and reduced side effects.

Biological Potential in Indole Derivatives

Indole derivatives, to which this compound belongs, have a wide range of biological activities. Research into this compound could uncover new biological mechanisms and potential applications in medicine .

Material Science

The compound’s properties may be explored in the context of material science. Its molecular framework could contribute to the development of new materials with specific desired properties, such as increased durability or conductivity.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in the development of new analytical methods. Its well-defined structure allows for precise measurements and calibration.

Educational Purposes

Lastly, the compound can serve educational purposes in advanced chemistry courses. Its synthesis and analysis can be used as case studies to teach students about complex organic reactions and molecular interactions.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body.

Mode of Action

Sulfonamides, a group to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .

Result of Action

Given its potential anti-inflammatory and anticancer activities among others , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of certain substances in the environment can affect the efficacy of these compounds.

properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-11-23(21,22)18-15-6-7-16-14(12-15)5-8-17(20)19(16)10-9-13(2)3/h6-7,12-13,18H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICIWVKWDQAINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

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